
3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-YL)methyl)benzyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1-[[4-[(2-oxo-1(2h)-pyridinyl)methyl]phenyl]methyl]-1h-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a pyridine derivative, and a carboxylic acid group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-[[4-[(2-oxo-1(2h)-pyridinyl)methyl]phenyl]methyl]-1h-pyrazole-4-carboxylic acid likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxymethyl group, and the attachment of the pyridine derivative. Typical reaction conditions might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the methoxymethyl group: This can be done using methoxymethyl chloride in the presence of a base.
Attachment of the pyridine derivative: This might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxymethyl group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine derivative.
Substitution: The aromatic rings in the compound might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.
Substitution: Conditions for substitution reactions could include the use of halogenating agents, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound in drug discovery.
Medicine
Medically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with a receptor, it might mimic or block the natural ligand, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethyl)-1-phenyl-1h-pyrazole-4-carboxylic acid: Lacks the pyridine derivative.
1-[[4-[(2-oxo-1(2h)-pyridinyl)methyl]phenyl]methyl]-1h-pyrazole-4-carboxylic acid: Lacks the methoxymethyl group.
3-(Methoxymethyl)-1-phenyl-1h-pyrazole-4-carboxylic acid: Similar but with different substituents.
Uniqueness
The uniqueness of 3-(Methoxymethyl)-1-[[4-[(2-oxo-1(2h)-pyridinyl)methyl]phenyl]methyl]-1h-pyrazole-4-carboxylic acid lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C19H19N3O4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H19N3O4/c1-26-13-17-16(19(24)25)12-22(20-17)11-15-7-5-14(6-8-15)10-21-9-3-2-4-18(21)23/h2-9,12H,10-11,13H2,1H3,(H,24,25) |
InChI-Schlüssel |
VRMNRFURXHSQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)CN3C=CC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





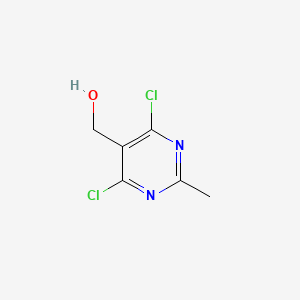
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

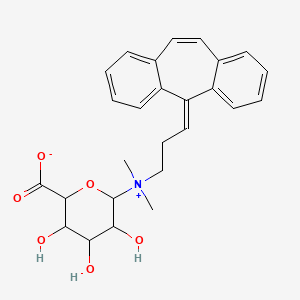
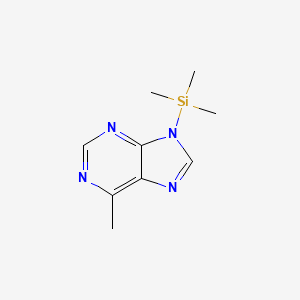
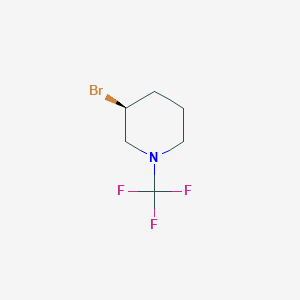
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

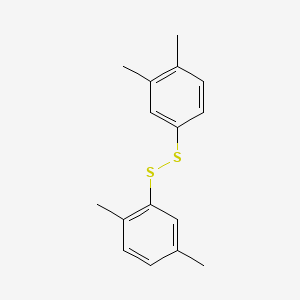
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)

